

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

CAS number and spectral data

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Compound of Interest

Compound Name: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

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An In-depth Technical Guide to **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** (CAS: 928709-80-2)

Introduction: Unveiling a Niche Building Block in Synthetic Chemistry

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone. Its structure is characterized by a phenyl ring substituted with a nitro group and a bromine atom, attached to an α -bromoethanone side chain. This unique arrangement of electron-withdrawing groups and two distinct reactive bromine atoms—one vinylic and one aliphatic—makes it a versatile, albeit niche, intermediate for advanced organic synthesis. While not a commonplace reagent, its potential lies in the construction of complex heterocyclic systems and as a precursor in multi-step syntheses within pharmaceutical and materials science research. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, spectral analysis, and critical safety procedures, grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, synthesis planning, and safety. The core attributes of **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** are summarized below.

Property	Value	Source
IUPAC Name	2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone	-
CAS Number	928709-80-2	[1]
Molecular Formula	C ₈ H ₅ Br ₂ NO ₃	-
Molecular Weight	322.94 g/mol	-
SMILES Code	O=--INVALID-LINK--[O-]	[1]
Physical Form	Solid (Predicted)	-

Section 2: Proposed Synthesis via Regioselective α -Bromination

Direct, published synthesis protocols for **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** are not widely available. However, its structure strongly suggests a synthesis pathway via the regioselective α -bromination of its precursor, 1-(2-bromo-4-nitrophenyl)ethanone (CAS: 90004-93-6).[2] The presence of strongly deactivating nitro and bromo groups on the aromatic ring passivates it against electrophilic attack, thereby directing the bromination to the enolizable α -carbon of the ketone.

The general mechanism for the acid-catalyzed α -bromination of a ketone involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the α -brominated product and regeneration of the acid catalyst.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

This protocol is adapted from standard procedures for the α -bromination of substituted acetophenones.[3]

Materials:

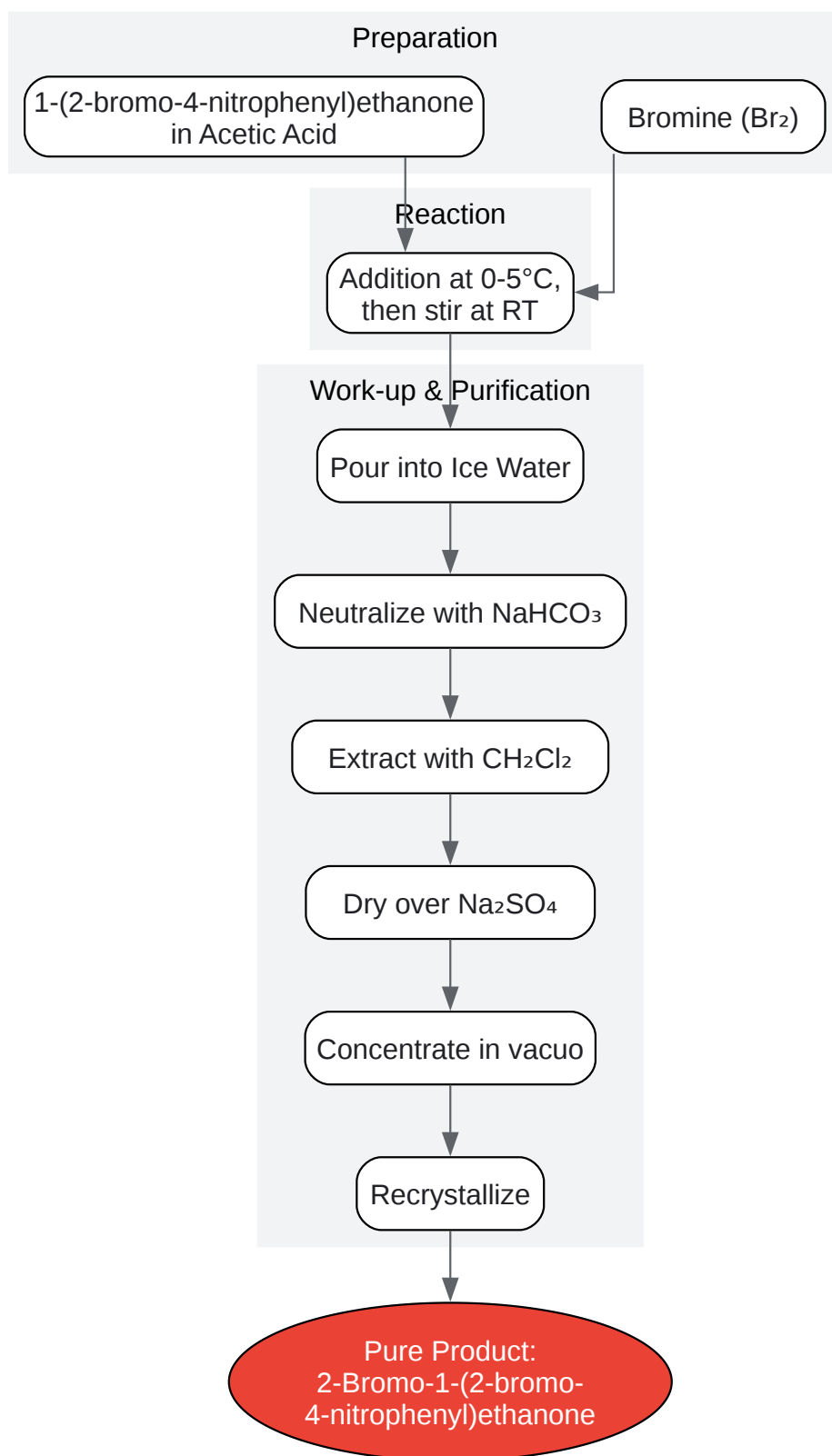
- 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)
- Glacial Acetic Acid (as solvent)
- Bromine (Br₂) (1.05 eq)
- Sodium Bicarbonate Solution (5% w/v)
- Brine Solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Dissolution:** Dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Preparation:** In a separate dropping funnel, carefully measure liquid bromine.
Caution: Bromine is highly corrosive and toxic. Handle only in a certified chemical fume hood with appropriate PPE.
- **Reaction:** Cool the flask containing the ketone solution in an ice bath to 0-5 °C. Add the bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise significantly.
- **Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water. The product may precipitate as a solid.
- **Neutralization:** If a precipitate forms, filter the solid and wash it thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution until effervescence ceases. This step removes excess acetic acid and unreacted bromine.

- Extraction (if no precipitate): If the product remains oily, transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone**.

Section 3: Spectral Data and Characterization

As of this guide's publication, experimental spectral data for **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** (CAS: 928709-80-2) is not available in public spectral databases. The following section provides predicted spectral characteristics based on its chemical structure and data from analogous compounds, which are essential for its identification and characterization during and after synthesis.^{[4][5]}

Technique	Expected Characteristics
^1H NMR	$-\text{CH}_2\text{Br}$ protons: A singlet expected around δ 4.5-4.8 ppm. Aromatic protons: Three protons in the aromatic region (δ 7.8-8.5 ppm) exhibiting complex splitting. Proton H-3 (adjacent to the acyl group) would likely be a doublet. Proton H-5 (between Br and NO_2) would be a doublet of doublets. Proton H-6 (adjacent to the nitro group) would be a doublet.
^{13}C NMR	$\text{C}=\text{O}$ (carbonyl): Expected around δ 188-192 ppm. $-\text{CH}_2\text{Br}$ carbon: Expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals expected between δ 120-155 ppm. The carbon bearing the nitro group (C_4) and the carbon bearing the acyl group (C_1) would be the most downfield.
FT-IR (cm^{-1})	$\text{C}=\text{O}$ stretch (ketone): Strong absorption at $1690\text{-}1710\text{ cm}^{-1}$. N-O stretch (nitro): Two strong absorptions at $\sim 1520\text{-}1540\text{ cm}^{-1}$ (asymmetric) and $\sim 1340\text{-}1360\text{ cm}^{-1}$ (symmetric). C-Br stretch: Absorptions in the fingerprint region, typically $500\text{-}680\text{ cm}^{-1}$. Aromatic C-H stretch: Above 3000 cm^{-1} .
Mass Spec. (MS)	The molecular ion (M^+) peak would be observed at m/z 323 (for ^{79}Br , ^{79}Br). A characteristic isotopic pattern for two bromine atoms is expected: a triplet of peaks for the molecular ion at M (m/z 323, using ^{79}Br), $\text{M}+2$ (m/z 325, using one ^{79}Br and one ^{81}Br), and $\text{M}+4$ (m/z 327, using ^{81}Br , ^{81}Br) in an approximate intensity ratio of 1:2:1.

Section 4: Safety, Handling, and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) for **2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone** (CAS: 928709-80-2) is publicly available. The following information is extrapolated from SDS documentation for structurally analogous α -bromo nitroacetophenones, such as 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0).^[6]^[7]^[8] This compound should be treated as highly hazardous until its toxicological properties are fully determined.

GHS Hazard Classification (Predicted)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.
Serious Eye Damage	1	H318: Causes serious eye damage.
Acute Toxicity (Oral)	4 (Assumed)	H302: Harmful if swallowed.
Acute Toxicity (Inhalation)	4 (Assumed)	H332: Harmful if inhaled.

This compound is also expected to be a lachrymator (causes tearing).

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.^[7]^[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a full-face shield.^[7]
 - Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
 - Skin and Body Protection: Wear a chemically resistant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.^[10]

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 (HEPA) filter.[8]

Protocols for Exposure and Spills

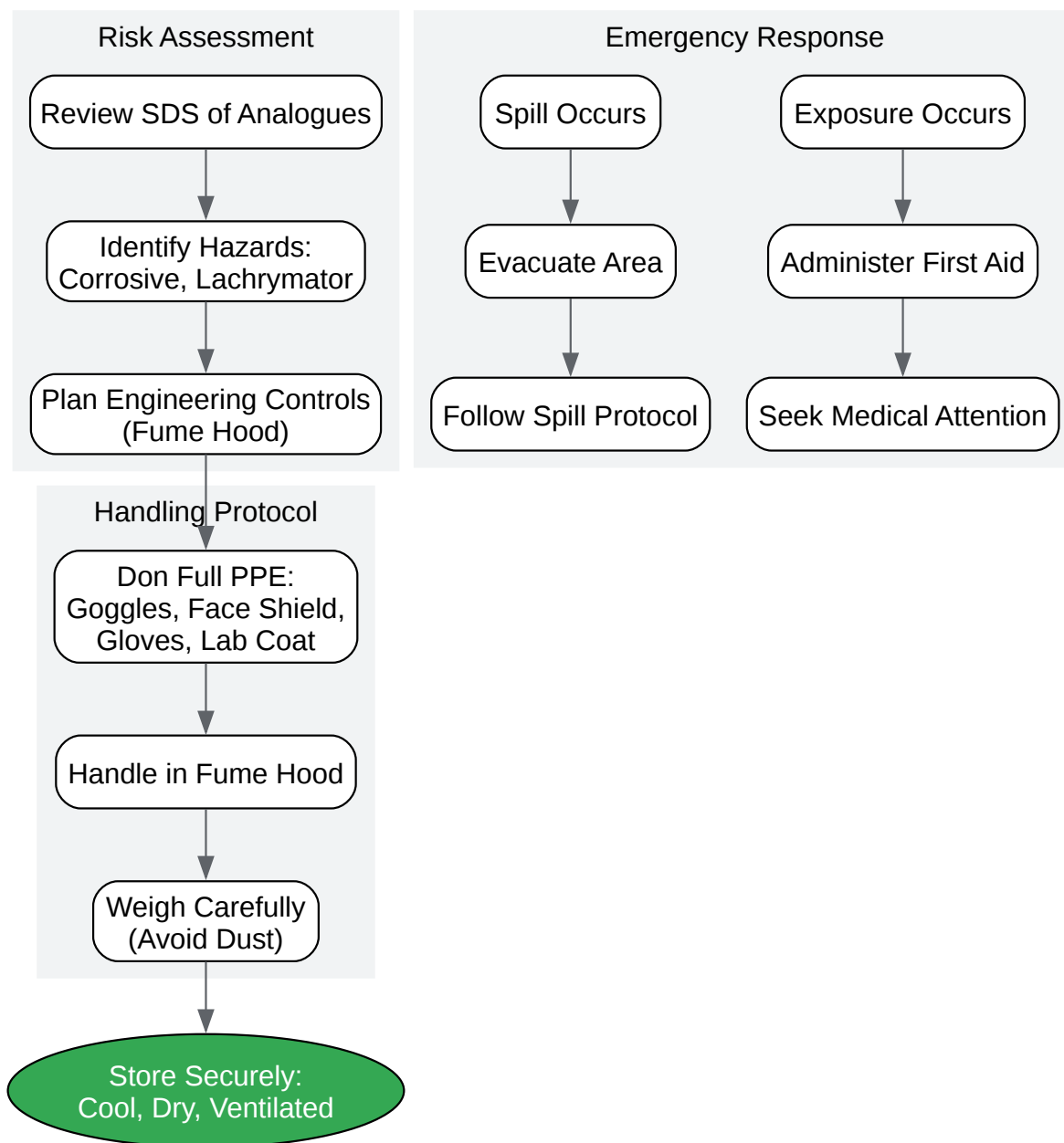
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[7]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
- Spill Cleanup:
 - Evacuate the area and ensure adequate ventilation.
 - Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
 - Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.
 - Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
 - Dispose of all contaminated materials as hazardous waste.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents and bases. [8][10]

- Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.[9]

Safety Workflow Diagram



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Caption: Logic diagram for the safe handling and emergency response for this compound.

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